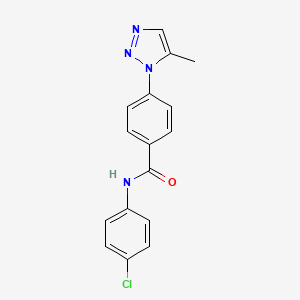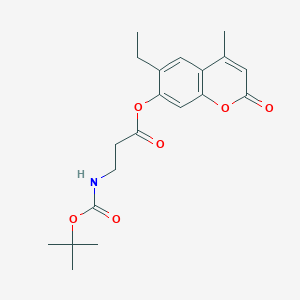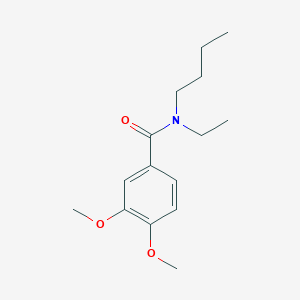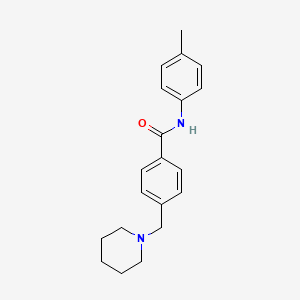![molecular formula C17H25ClN2O3S B4699905 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide
Descripción general
Descripción
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been shown to have potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions. In
Aplicaciones Científicas De Investigación
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
This compound has also been studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to increase histone acetylation levels in the brain, which may have neuroprotective effects. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins. Histone acetylation is a key epigenetic modification that regulates gene expression. By inhibiting HDAC, this compound increases histone acetylation levels, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as increase histone acetylation levels in the brain. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit angiogenesis, which is the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound is that it can have off-target effects, which can complicate data interpretation. It is also important to use appropriate controls when using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDAC. Another area of interest is the combination of this compound with other cancer treatments to enhance their efficacy. In addition, further research is needed to determine the potential therapeutic effects of this compound in other conditions, such as neurodegenerative diseases and inflammatory disorders.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13(2)11-19-17(21)15-6-8-20(9-7-15)24(22,23)12-14-4-3-5-16(18)10-14/h3-5,10,13,15H,6-9,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLMANHDNGKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4699825.png)


![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)

![isopropyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4699856.png)
![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)

![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)

![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)

